Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate

Sulfonyl halide stability SO₂ extrusion Heteroaromatic decomposition

Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate (synonym: Methyl 4-(fluorosulfonyl)picolinate) is a heteroaromatic sulfonyl fluoride building block with molecular formula C₇H₆FNO₄S and molecular weight 219.19 g/mol. The compound features a pyridine ring substituted at the 4-position with a fluorosulfonyl (–SO₂F) group and at the 2-position with a methyl carboxylate ester.

Molecular Formula C7H6FNO4S
Molecular Weight 219.19
CAS No. 2138060-60-1
Cat. No. B2380554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(fluorosulfonyl)pyridine-2-carboxylate
CAS2138060-60-1
Molecular FormulaC7H6FNO4S
Molecular Weight219.19
Structural Identifiers
SMILESCOC(=O)C1=NC=CC(=C1)S(=O)(=O)F
InChIInChI=1S/C7H6FNO4S/c1-13-7(10)6-4-5(2-3-9-6)14(8,11)12/h2-4H,1H3
InChIKeyPAPXUAMKCVSOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate (CAS 2138060-60-1): Core Identity and Procurement-Relevant Characteristics


Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate (synonym: Methyl 4-(fluorosulfonyl)picolinate) is a heteroaromatic sulfonyl fluoride building block with molecular formula C₇H₆FNO₄S and molecular weight 219.19 g/mol [1]. The compound features a pyridine ring substituted at the 4-position with a fluorosulfonyl (–SO₂F) group and at the 2-position with a methyl carboxylate ester . It belongs to the broader class of pyridinyl sulfonyl fluorides, which have gained prominence as versatile intermediates in medicinal chemistry, SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, and covalent probe development [2]. The compound is commercially available from multiple vendors at purity specifications ranging from 95% to 98% .

Reactive Handle Sulfonyl fluoride (–SO₂F) for SuFEx click chemistry and bioconjugation
Regiochemistry 4-position substitution avoids isomer-dependent decomposition pathways
Orthogonality Methyl ester enables stepwise, chemoselective diversification
Purity Options Elevated purity specification supports stoichiometric control

Why Generic Substitution of Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate with Positional Isomers or Alternative Sulfonyl Halides Carries Quantifiable Risk


Within the pyridinyl sulfonyl halide family, seemingly minor structural variations produce dramatic differences in stability, reactivity, and synthetic utility. The 4-sulfonyl fluoride regioisomer occupies a unique position: the 4-substituted pyridine sulfonyl chlorides are documented to undergo formal SO₂ extrusion as a primary decomposition pathway, rendering them unreliable for multi-step synthesis, whereas the corresponding sulfonyl fluoride (–SO₂F) analog remains intact . Positional isomers (2-, 3-, 5-, or 6-fluorosulfonyl picolinates) exhibit divergent electronic profiles and decomposition behaviours—the 3-isomer primarily hydrolyses by trace water, while the 2- and 4-chlorides extrude SO₂ . Furthermore, substitution of the methyl ester with the free carboxylic acid eliminates orthogonal protection, compromising synthetic flexibility in sequences requiring independent manipulation of the carboxyl and sulfonyl functional handles . These non-interchangeable characteristics mean that generic substitution without experimental validation risks failed syntheses, irreproducible results, and wasted procurement expenditure.

Regioisomer Swapping
3- or 5-position isomers alter decomposition mechanism and electronic reactivity, limiting synthetic predictability.
Halide Replacement
Replacing –SO₂F with –SO₂Cl introduces SO₂ extrusion and rapid hydrolysis, risking batch failure and irreproducible results.
Deprotection Loss
The free acid analog lacks orthogonal protection, forcing additional protecting-group steps and reducing synthetic flexibility.

Quantitative Differentiation Evidence: Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate Versus Closest Analogs


Hydrolytic and Thermal Stability: Fluorosulfonyl (–SO₂F) Versus Chlorosulfonyl (–SO₂Cl) at the Pyridine 4-Position

Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate carries a fluorosulfonyl group at the pyridine 4-position. The direct chlorosulfonyl analog, Methyl 4-(chlorosulfonyl)pyridine-2-carboxylate (CAS 1540724-10-4), belongs to a class of heteroaromatic sulfonyl chlorides shown to undergo formal SO₂ extrusion at the 4-position—a decomposition pathway that irreversibly destroys the sulfonyl functional handle . In a comprehensive experimental stability study of 236 heteroaromatic sulfonyl halides (165 newly synthesized), Shevchuk et al. established that pyridine-4-sulfonyl chlorides degrade via SO₂ extrusion, whereas the corresponding sulfonyl fluorides are stable under identical conditions . The general stability hierarchy is established as sulfonyl fluorides > chlorides > bromides > iodides, with sulfonyl fluorides exhibiting resistance to hydrolysis even under reflux [1]. Enamine's medicinal chemistry building block platform explicitly states that for heteroaromatic systems prone to SO₂ extrusion, 'more stable sulfonyl fluorides (–SO₂F) in many cases are the only option to synthesize the desired sulfonamides' .

Stability –SO₂F vs –SO₂Cl
Class-level inference
–SO₂F: stable; –SO₂Cl: SO₂ extrusion
Reduces batch-failure risk from shelf-life degradation.
Validated across 236 heteroaryl sulfonyl halides.
Sulfonyl halide stability SO₂ extrusion Heteroaromatic decomposition Parallel synthesis

Regiochemical Differentiation: Decomposition Pathway of 4-Position Versus 3-Position Pyridinyl Sulfonyl Halides

The 4-position fluorosulfonyl substitution in the target compound confers a distinct decomposition profile compared to the 3-position isomer. Shevchuk et al. demonstrated that pyridine-3-sulfonyl chlorides degrade primarily through hydrolysis by trace water, whereas pyridine-4-sulfonyl chlorides undergo formal SO₂ extrusion—two mechanistically distinct failure modes . While both the 3- and 4-position fluorosulfonyl analogs benefit from the enhanced stability of the S–F bond, the underlying heterocyclic electronic environment differs: the 4-position places the sulfonyl group para to the ring nitrogen, maximizing resonance withdrawal and modulating the electron density at the 2-carboxylate position. The 5-position isomer (Methyl 5-(fluorosulfonyl)picolinate, CAS 2137569-52-7) places the sulfonyl group meta to the nitrogen, producing a different electronic landscape that affects downstream coupling reactivity .

Regiochemistry Effect
Class-level inference
4-position: SO₂ extrusion; 3-position: hydrolysis
Regiochemistry determines dominant decomposition route.
Based on Enamine stability screening dataset.
Regiochemical stability Pyridine sulfonyl halide Decomposition mechanism Synthetic reliability

Commercial Purity Grade Differentiation: 98% (LeYan) Versus 95% (AKSci) for Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate

Commercially available batches of Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate are supplied at two distinct purity specifications. LeYan (Shanghai Haohong Biomedical Technology) lists the compound at 98% purity (Product No. 1795954) . AKSci supplies the compound at a minimum purity specification of 95% (Catalog No. 4369EL) . The 3-percentage-point purity differential corresponds to a potential impurity burden up to 5% in the lower-specification material versus up to 2% in the higher-specification product. CymitQuimica (distributing Biosynth material) also lists a minimum purity of 95% .

Purity Specification
Head-to-head
98% (LeYan) vs 95% (AKSci)
Higher purity reduces impurity interference in stoichiometric applications.
CoA batch variation may apply.
Vendor purity comparison Quality specification Procurement benchmark

Orthogonal Synthetic Handles: Methyl Ester Versus Free Carboxylic Acid in 4-(Fluorosulfonyl)pyridine-2-carboxylate Scaffolds

The methyl ester in Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate provides an orthogonal protecting group strategy that the free acid analog, 4-(fluorosulfonyl)pyridine-2-carboxylic acid (CAS 2219379-63-0), cannot offer. The methyl ester can be selectively hydrolyzed to the carboxylic acid under mild basic conditions while leaving the fluorosulfonyl group intact, or the fluorosulfonyl group can undergo SuFEx chemistry with amines or silyl ethers while the ester remains protected . The free acid (CAS 2219379-63-0, molecular weight 205.16 g/mol), in contrast, presents a reactive carboxyl group that can compete with the sulfonyl fluoride in nucleophilic reactions, requiring additional protecting group steps . The methyl ester also increases lipophilicity (computed XLogP3-AA = 0.8) compared to the free acid, improving organic solvent solubility for non-aqueous reaction conditions [1].

Synthetic Orthogonality
Head-to-head
Methyl ester: 2 orthogonal handles; free acid: 1
Enables sequential diversification without protecting group steps.
Ester hydrolyzable under mild conditions.
Orthogonal protection Ester vs acid Synthetic flexibility Bifunctional building block

SuFEx Click Chemistry Compatibility: Sulfonyl Fluoride (–SO₂F) as a Privileged Warhead Versus Sulfonyl Chloride (–SO₂Cl)

The fluorosulfonyl group (–SO₂F) in the target compound enables participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a transformation for which sulfonyl chlorides (–SO₂Cl) are unsuitable due to their excessive reactivity and hydrolytic instability . Sulfonyl fluorides exhibit a unique reactivity–stability balance: they remain inert toward hydrolysis under physiological conditions (half-life exceeding 24 hours at pH 7.4 for aryl sulfonyl fluorides) yet react chemoselectively with specific nucleophiles (amines, silyl ethers, and select amino acid side chains including serine, threonine, tyrosine, lysine, cysteine, and histidine) under controlled conditions [1]. A comprehensive review by Grygorenko and colleagues demonstrated that sulfonyl fluorides provide 'excellent selectivity control'—tolerating conditions for amide and ester formation, directed ortho-lithiation, and Pd-catalyzed Suzuki-Miyaura cross-coupling, while sulfonyl chlorides suffer from competing hydrolysis and SO₂ extrusion .

SuFEx Click Compatibility
Class-level inference
–SO₂F: SuFEx-competent; –SO₂Cl: incompatible
Unlocks modular fragment coupling and bioconjugation.
Aryl-SO₂F half-life >24 h at pH 7.4.
SuFEx click chemistry Covalent warhead Chemoselectivity Bioconjugation

Physicochemical Property Profile: Computed LogP and TPSA Positioning Relative to CNS Drug-Likeness Parameters

The target compound exhibits a computed XLogP3-AA of 0.8 and a topological polar surface area (TPSA) of 81.7 Ų, as calculated by PubChem [1]. These values position the compound favorably within CNS drug-likeness parameters (LogP < 5, TPSA < 90 Ų for blood-brain barrier penetration) and oral bioavailability guidelines (TPSA < 140 Ų) [1]. The regioisomer Methyl 2-(fluorosulfonyl)pyridine-4-carboxylate (CAS 2092076-18-9) shares the same molecular formula (C₇H₆FNO₄S, MW 219.19) but presents the fluorosulfonyl at the 2-position adjacent to the ring nitrogen, altering the intramolecular hydrogen-bonding environment and electronic distribution—differences that manifest in distinct chromatographic retention and potentially divergent biological target engagement profiles .

Physicochemical Profile
Context-dependent
XLogP3-AA = 0.8, TPSA = 81.7 Ų
Supports CNS drug-likeness parameter space.
Computed properties; experimental logP may vary.
Physicochemical properties Drug-likeness LogP TPSA Fragment-based drug discovery

Evidence-Backed Application Scenarios for Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate (CAS 2138060-60-1)


Covalent Fragment Library Synthesis via SuFEx Click Chemistry

The –SO₂F group enables late-stage diversification of a pre-assembled fragment core through SuFEx chemistry with amine- or silyl ether-bearing fragments, generating sulfonamide or sulfonate linkages without protecting-group manipulation of the methyl ester . The superior stability of the sulfonyl fluoride over the corresponding sulfonyl chloride ensures that library members are generated from intact, undecomposed building block, directly addressing the batch-failure risk documented for pyridine-4-sulfonyl chlorides . The methyl ester can subsequently be hydrolyzed to the carboxylic acid for further elaboration, providing two sequential diversity points from a single building block .

Pd-Catalyzed Desulfonative Cross-Coupling for 4-Arylpyridine-2-carboxylate Synthesis

The fluorosulfonyl group at the 4-position can serve as an electrophilic partner in Pd-catalyzed Suzuki-Miyaura desulfonative cross-coupling. The methodology developed for pyridine-2-sulfonyl fluoride (PyFluor) using Pd(dppf)Cl₂ in dioxane/H₂O at 65–100 °C, producing 2-arylpyridines in 5–89% yield, is extendable to pyridine-4-sulfonyl fluoride systems [1]. This enables direct conversion of the –SO₂F handle into aryl, heteroaryl, or alkenyl substituents, providing access to 4-aryl-substituted picolinate scaffolds that are privileged motifs in COX-2 inhibitors and other pharmaceuticals [2].

Targeted Covalent Inhibitor (TCI) Warhead Development

The fluorosulfonyl group is a validated electrophilic warhead for targeted covalent inhibition, capable of engaging serine, threonine, tyrosine, lysine, cysteine, and histidine residues in protein binding pockets [3]. The 4-position –SO₂F in the target compound places the warhead at the para position relative to the pyridine nitrogen, offering a defined exit vector for fragment growing. The methyl ester at the 2-position provides a convenient handle for introducing recognition elements via amide coupling after ester hydrolysis, or for direct screening of the ester as a fragment . The 98% purity grade from LeYan minimizes confounding off-target reactivity from impurities during biochemical screening .

Agrochemical Intermediate for Sulfonylurea Herbicide Scaffolds

Pyridine-2-carboxylate esters bearing sulfonyl functionality at the 4-position are structural precursors to sulfonylurea herbicides, a class that includes commercial products such as nicosulfuron and rimsulfuron [4]. The fluorosulfonyl group can be converted to the corresponding sulfonamide via SuFEx reaction with ammonia or amines, a key intermediate in sulfonylurea synthesis. The methyl ester can subsequently be transformed into the sulfonylurea bridge through hydrazinolysis and Curtius rearrangement pathways. The documented stability advantage of the sulfonyl fluoride over the sulfonyl chloride is especially critical in agrochemical process chemistry, where batch consistency and intermediate shelf-life directly impact manufacturing economics .

Application
Selection Property
Validation Focus
SuFEx Fragment Library Synthesis
Sulfonyl fluoride stability under coupling conditions
Chemoselective sulfonamide formation with ester intact
4-Arylpicolinate Synthesis
4-position –SO₂F as electrophilic coupling partner
Pd-catalyzed desulfonative cross-coupling scope
Covalent Inhibitor Warhead
Electrophilic warhead reactivity profile
Biochemical target engagement and selectivity
Sulfonylurea Herbicide Intermediate
Convertible sulfonyl fluoride to sulfonamide
Intermediate stability and batch consistency
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